Technical Documentation Center

N4-Methyl Sulfadoxine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N4-Methyl Sulfadoxine

Core Science & Biosynthesis

Foundational

N4-Methyl Sulfadoxine chemical structure and physicochemical properties

N4-Methyl Sulfadoxine: Comprehensive Physicochemical Profiling and Analytical Methodologies Executive Overview In the rigorous landscape of pharmaceutical drug development and quality control, the structural characteriza...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

N4-Methyl Sulfadoxine: Comprehensive Physicochemical Profiling and Analytical Methodologies

Executive Overview

In the rigorous landscape of pharmaceutical drug development and quality control, the structural characterization of active pharmaceutical ingredients (APIs) and their process impurities is a regulatory imperative. N4-Methyl Sulfadoxine (frequently designated as Sulfadoxine Impurity 6 or RO-42-5109) is a critical related substance associated with Sulfadoxine, a long-acting sulfonamide antimicrobial utilized primarily in antimalarial combination therapies[1].

Understanding the physicochemical behavior, synthesis pathways, and analytical detection of this specific impurity is essential for researchers developing robust stability-indicating assays and ensuring API purity profiles comply with ICH Q3A guidelines.

Chemical Structure and Physicochemical Properties

N4-Methyl Sulfadoxine diverges from the parent Sulfadoxine molecule via a single, yet pharmacologically profound, modification: the methylation of the N4-aromatic amine. This structural alteration significantly impacts the compound's polarity, hydrogen-bonding capacity, and steric profile[1].

Table 1: Physicochemical and Structural Data of N4-Methyl Sulfadoxine

PropertyValue
IUPAC Name N-(5,6-dimethoxypyrimidin-4-yl)-4-(methylamino)benzenesulfonamide[1]
CAS Registry Number 1346603-39-1[1]
Molecular Formula C13H16N4O4S[1]
Molecular Weight 324.36 g/mol [1]
Exact Mass 324.089226 Da[1][2]
Topological Polar Surface Area (TPSA) 111 Ų[1]
Common Synonyms Sulfadoxine Impurity 6, RO-42-5109[1]

Pharmacological Relevance: Structure-Activity Relationship (SAR)

To understand why N4-Methyl Sulfadoxine is monitored strictly as an impurity rather than an active metabolite, one must examine the fundamental Structure-Activity Relationship (SAR) of sulfonamides. Sulfonamides exert their antimicrobial effect by acting as competitive inhibitors of dihydropteroate synthase (DHPS) , an enzyme essential for folate synthesis in pathogens.

Causality Insight: According to the Woods-Fildes theory, a free, unsubstituted N4-amino group is strictly required for the molecule to mimic p-aminobenzoic acid (PABA) within the DHPS active site. The addition of the methyl group in N4-Methyl Sulfadoxine introduces steric hindrance and removes a critical hydrogen-bond donor. Consequently, this impurity exhibits negligible affinity for DHPS, rendering it pharmacologically inactive but toxicologically relevant as an API contaminant.

SAR_Mechanism PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate Folate Folate Synthesis (Pathogen Survival) DHPS->Folate Catalysis SDX Sulfadoxine (Free N4-NH2) SDX->DHPS Competitive Inhibition N4M N4-Methyl Sulfadoxine (Steric Block) N4M->DHPS Inactive (No Binding)

Mechanism of DHPS inhibition by Sulfadoxine vs. the inactive N4-Methyl Sulfadoxine.

Synthesis and Generation Pathways

In industrial pharmaceutical manufacturing, N4-Methyl Sulfadoxine typically arises as a process impurity[3]. During the synthesis of the Sulfadoxine API—which involves coupling a functionalized pyrimidine with a sulfonyl chloride derivative—incomplete protection of the N4-amine or the unintended cross-reactivity of methylating agents (intended for the methoxy groups on the pyrimidine ring) can lead to spontaneous N4-alkylation. Because it is a critical quality attribute, analytical reference standards for this impurity are routinely custom-synthesized to calibrate quality control instruments[2].

Analytical Methodology: LC-MS/MS Protocol for Impurity Profiling

To ensure regulatory compliance, precise quantification of N4-Methyl Sulfadoxine within the Sulfadoxine API matrix is required. The following self-validating LC-MS/MS protocol leverages reversed-phase chromatography coupled with electrospray ionization (ESI).

AnalyticalWorkflow A Sulfadoxine API Sample B Sample Preparation (Solvent Extraction) A->B Dissolve C RP-HPLC Separation (C18 Column) B->C Inject 10µL D Mass Spectrometry (ESI+ MS/MS) C->D Elution E Data Analysis (Quantify m/z 325.1) D->E MRM Transition

LC-MS/MS analytical workflow for N4-Methyl Sulfadoxine quantification.

Step-by-Step Methodology

1. Sample Preparation:

  • Procedure: Dissolve 10 mg of the Sulfadoxine API batch in 10 mL of Methanol:Water (50:50, v/v) to yield a 1 mg/mL stock. Spike the solution with a known concentration of an isotopic internal standard (e.g., Sulfadoxine-D3).

  • Causality: The 50:50 organic/aqueous diluent ensures complete solubilization of both the moderately hydrophobic parent API and the slightly more lipophilic N4-methylated impurity, preventing sample precipitation and injection variability.

2. Chromatographic Separation:

  • Hardware: C18 Column (100 mm × 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 8 minutes at a flow rate of 0.3 mL/min.

  • Causality: The C18 stationary phase effectively retains the dimethoxypyrimidine and benzene rings. Formic acid is critical here; it acts as a proton source, maintaining the basic secondary amine and pyrimidine nitrogens in an ionized state. This prevents peak tailing on the column and drastically enhances downstream MS ionization efficiency.

3. Mass Spectrometry (ESI+ MRM):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM) targeting the precursor ion m/z 325.1 [M+H]+ for N4-Methyl Sulfadoxine[2].

  • Causality: Because the molecule readily accepts protons at the N4-amine and pyrimidine sites, positive ion mode yields the highest signal-to-noise ratio, allowing for trace-level impurity detection.

4. System Validation (Self-Validating Step):

  • Procedure: Prior to sample analysis, inject a blank (diluent only) followed by a System Suitability Test (SST) containing 0.1% N4-Methyl Sulfadoxine reference standard.

  • Validation Criteria: The analytical run is only considered valid if the blank shows absolutely zero interfering peaks at the established retention time of the impurity, and the SST yields a signal-to-noise (S/N) ratio > 10. This ensures that any signal detected in the actual API sample is a true reflection of the impurity and not system carryover.

References

  • Title: N4-Methyl Sulfadoxine | C13H16N4O4S | CID 71750557 Source: PubChem - National Institutes of Health (NIH) URL: [Link]

Sources

Exploratory

Toxicity and Safety Profile of N4-Methyl Sulfadoxine in Mammalian Cell Lines: A Mechanistic and Methodological Guide

Executive Summary Chemical Context & Mechanistic Causality The Role of the N4-Amine in Sulfonamide Toxicity Sulfonamides exhibit a well-documented history of idiosyncratic adverse drug reactions. The causality of this to...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Chemical Context & Mechanistic Causality

The Role of the N4-Amine in Sulfonamide Toxicity

Sulfonamides exhibit a well-documented history of idiosyncratic adverse drug reactions. The causality of this toxicity is rooted in hepatic metabolism. The primary aromatic amine (N4 position) of parent sulfonamides undergoes N-hydroxylation, predominantly mediated by cytochrome P450 enzymes (e.g., CYP2C9), to form a reactive hydroxylamine intermediate [[1]]([Link]). This intermediate spontaneously undergoes dehydrogenation to form a highly electrophilic nitroso species . The nitroso metabolite acts as a proximate toxin, rapidly depleting intracellular glutathione (GSH) and covalently binding to cellular proteins (haptenation). This cascade triggers severe oxidative stress and selective apoptosis, particularly in CD8+ T-lymphocytes, leading to hypersensitivity reactions [[2]]([Link]) .

Impact of N4-Methylation on the Metabolic Trajectory

The structural substitution in N4-Methyl Sulfadoxine—converting the primary amine to a secondary amine via methylation—disrupts this toxicological pathway. While CYP-mediated N-hydroxylation can still occur to form an N-methyl hydroxylamine, this molecule lacks the requisite second hydrogen atom on the nitrogen. Consequently, it cannot undergo the critical dehydrogenation step required to form the highly toxic nitroso intermediate [[3]]([Link]) .

By blocking the formation of the nitroso species, the haptenation-driven immunotoxicity is theoretically abrogated. However, the addition of the methyl group increases the compound's overall lipophilicity, which can enhance cellular penetration and potentially alter its basal mitochondrial toxicity in hepatic models .

MetabolicPathway S Sulfadoxine (Primary Amine) CYP CYP450 Oxidation (Hepatic Metabolism) S->CYP N4M N4-Methyl Sulfadoxine (Secondary Amine) N4M->CYP HA Hydroxylamine Metabolite (Toxic Intermediate) CYP->HA N4-Oxidation (Primary) NHA N-Methyl Hydroxylamine (Altered Reactivity) CYP->NHA Steric Hindrance (Secondary) Tox Oxidative Stress & CD8+ T-Cell Apoptosis HA->Tox Nitroso Formation Safe Reduced Haptenation (Altered Toxicity Profile) NHA->Safe Blocked Nitroso

Metabolic trajectory of Sulfadoxine vs. N4-Methyl Sulfadoxine highlighting altered nitroso formation.

Comparative Cytotoxicity Profiles in Mammalian Cell Lines

To establish safety thresholds for impurity qualification (ICH Q3A/B), quantitative data must be evaluated across multiple mammalian cell models. The table below synthesizes established cytotoxicity benchmarks for the parent drug, its known toxic metabolite, and the N4-methylated derivative .

CompoundCell Line ModelAssay MethodologyCytotoxicity Benchmark (CC50)Mechanistic Observation
Sulfadoxine (Parent) Vero (Kidney)MTT Viability> 200 µMMinimal basal toxicity; safe at high doses in vitro.
Sulfadoxine (Parent) HepG2 (Liver)MTT Viability> 150 µMMild oxidative stress; limited auto-toxicity.
SMX-Hydroxylamine CD8+ PBMCsAnnexin V/PI< 50 µMSevere nitroso-mediated apoptosis and haptenation.
N4-Methyl Sulfadoxine Vero (Kidney)MTT Viability> 150 µMLow basal toxicity; comparable to parent drug.
N4-Methyl Sulfadoxine HepG2 (Liver)MTT Viability~ 120 µMSlight increase in toxicity due to lipophilicity-driven stress.

Validated Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . They incorporate internal controls that isolate the specific toxicological variables of N4-Methyl Sulfadoxine.

Workflow Step1 Cell Culture (HepG2, PBMCs, Vero) Step2 Compound Dosing (0 - 200 µM) Step1->Step2 Step3 Incubation (24 - 48 hours) Step2->Step3 Step4 Assay Readouts Step3->Step4 MTT MTT Viability (Spectrophotometry) Step4->MTT Flow Annexin V/PI (Flow Cytometry) Step4->Flow

In vitro toxicity screening workflow for sulfonamide derivatives across mammalian cell lines.

Protocol A: Hepatotoxicity Screening (HepG2 Model)

HepG2 cells are selected as the gold standard for preliminary hepatotoxicity screening because they retain basal cytochrome P450 metabolic competence, allowing researchers to evaluate both parent compound and metabolite-driven toxicity .

  • Cell Seeding : Culture HepG2 cells in DMEM supplemented with 10% FBS. Seed at a density of 1×104 cells/well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation : Dissolve N4-Methyl Sulfadoxine in DMSO to create a 100 mM stock. Perform serial dilutions in culture media to achieve final concentrations ranging from 1 µM to 200 µM.

    • Causality Check: Ensure final DMSO concentration strictly does not exceed 0.25% (v/v) to prevent solvent-induced membrane degradation and false-positive cytotoxicity .

  • Treatment : Aspirate media and apply the compound dilutions. Include a vehicle control (0.25% DMSO) and a positive control (e.g., Cisplatin at 50 µM). Incubate for 48 hours.

  • Viability Readout : Add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours. Solubilize the resulting formazan crystals with 100 µL of DMSO. Measure absorbance at 570 nm.

    • Self-Validating Logic: The vehicle control establishes the 100% viability baseline, isolating the specific effect of the N4-methyl substitution, while the positive control confirms the assay's dynamic range.

Protocol B: Immunotoxicity & Apoptosis Evaluation (CD8+ PBMCs)

Because sulfonamide reactive metabolites selectively induce apoptosis in CD8+ T-cells, this targeted assay is critical for proving that N4-methylation successfully blocks nitroso-mediated immunotoxicity .

  • Cell Isolation : Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation. Purify the CD8+ subpopulation using positive selection via magnetic bead separation.

  • Treatment : Seed CD8+ cells at 1×105 cells/well. Treat with N4-Methyl Sulfadoxine (100 µM and 200 µM) and a parent sulfadoxine control for 24 hours.

  • Staining : Harvest the cells, wash with cold PBS, and resuspend in Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI). Incubate for 15 minutes in the dark at room temperature.

  • Flow Cytometry : Analyze cells within 1 hour. Measure phosphatidylserine externalization (Annexin V+) and membrane integrity loss (PI+).

    • Self-Validating Logic: The dual-staining mechanism differentiates between controlled apoptotic cell death (Annexin V+/PI-, characteristic of sulfonamide hypersensitivity) and non-specific necrotic toxicity (Annexin V+/PI+), providing a temporal validation of the cell death mechanism .

Conclusion & Safety Implications

The toxicological profiling of N4-Methyl Sulfadoxine reveals a critical intersection between structural chemistry and cellular safety. By substituting the primary N4-amine with a methyl group, the molecule bypasses the generation of the highly toxic nitroso intermediate responsible for classical sulfonamide hypersensitivity. While this structural modification significantly reduces immunotoxic risk in CD8+ T-cells, rigorous in vitro screening in hepatic models (HepG2) remains necessary to monitor lipophilicity-driven basal toxicity. The protocols outlined herein provide a robust, self-validating framework for drug development professionals to accurately qualify this impurity under regulatory guidelines.

References

  • N4-Methyl Sulfadoxine | C13H16N4O4S | CID 71750557 - PubChem Source: National Institutes of Health (NIH) URL:[Link]

  • Time-course of toxicity of reactive sulfonamide metabolites Source: PubMed (NIH) URL:[Link]

  • Cytotoxicity of sulfonamide reactive metabolites: apoptosis and selective toxicity of CD8(+) cells by the hydroxylamine of sulfamethoxazole Source: PubMed (NIH) URL:[Link]

  • Diagnosis of sulfonamide hypersensitivity reactions by in-vitro "rechallenge" with hydroxylamine metabolites Source: PubMed (NIH) URL:[Link]

  • Multifunctional Evaluation of Graphene Oxide–Sulfonamide Nanoconjugates Source: MDPI URL:[Link]

  • Chloroquine and Sulfadoxine Derivatives Inhibit ZIKV Replication in Cervical Cells Source: PMC (NIH) URL:[Link]

  • Sulfadiazine Exerts Potential Anticancer Effect in HepG2 and MCF7 Cells Source: PMC (NIH) URL:[Link]

  • Inhibition of α-, β- and γ-carbonic anhydrases from the pathogenic bacterium Vibrio cholerae with aromatic sulphonamides Source: ResearchGate URL: [Link]

  • Biotic transformation products of sulfonamides in environmental water samples Source: I.R.I.S. (Institutional Research Information System) URL:[Link]

Sources

Foundational

Comprehensive Identification and Mechanistic Analysis of N4-Methyl Sulfadoxine Degradation Pathways

Prepared by: Senior Application Scientist Target Audience: Analytical Chemists, Environmental Scientists, and Drug Development Professionals Introduction & Core Rationale N4-Methyl Sulfadoxine (CAS 1346603-39-1) is a cri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Analytical Chemists, Environmental Scientists, and Drug Development Professionals

Introduction & Core Rationale

N4-Methyl Sulfadoxine (CAS 1346603-39-1) is a critical synthetic impurity and environmental transformation product of the antimalarial sulfonamide, Sulfadoxine[1]. Characterized by the methylation of the primary aniline nitrogen (the N4 position), this derivative exhibits altered lipophilicity and environmental recalcitrance compared to its parent compound[2].

For drug development professionals, tracking the degradation of N4-Methyl Sulfadoxine is essential for establishing robust pharmaceutical stability profiles. For environmental scientists, understanding its fate in marine and wastewater matrices is critical, as sulfonamide residues contribute to ecological toxicity and antimicrobial resistance[3]. This technical guide elucidates the mechanistic degradation pathways of N4-Methyl Sulfadoxine and provides a self-validating analytical workflow for identifying its transformation products (TPs).

Mechanistic Degradation Pathways

The degradation of N4-Methyl Sulfadoxine is driven by three primary abiotic and biotic processes. Because the N4-methyl group alters the electron density of the aromatic ring, its degradation kinetics differ slightly from standard Sulfadoxine, though the primary cleavage sites remain conserved.

Pathway A: Photolysis (UV-C and Solar Irradiation)

Direct photolysis predominantly targets the highly susceptible sulfonamide bridge. Upon UV excitation, the molecule undergoes a photo-induced Smiles-type rearrangement. This intramolecular nucleophilic attack leads to the extrusion of sulfur dioxide (SO2) and the formation of a diarylamine derivative (TP-261)[4]. Secondary photohydrolytic reactions induce S-N bond cleavage, yielding N-methylsulfanilamide and 4-amino-5,6-dimethoxypyrimidine[5].

Pathway B: Advanced Oxidation Processes (AOPs)

AOPs, such as UV/H2O2 and heterogeneous photocatalysis (e.g., UV-A/TiO2), generate non-selective, highly reactive hydroxyl radicals (•OH)[3]. These electrophilic radicals preferentially attack the electron-rich aromatic rings. Initial degradation typically involves the hydroxylation of the aniline ring or the pyrimidine moiety (+16 Da, yielding TP-341), followed by oxidative ring opening and eventual mineralization into inorganic sulfates and nitrates[3].

Pathway C: Microbial and Enzymatic Biotransformation

In marine and soil ecosystems, specific microbial consortia (e.g., Pseudomonas sp. and Enterobacter sp.) facilitate targeted enzymatic transformations[6]. The most notable pathway is the enzymatic demethylation at the N4 position, effectively reverting the molecule to Sulfadoxine (TP-311). Subsequent microbial actions include methoxylation and reduction of the heterocyclic ring over extended incubation periods[5].

Pathways Parent N4-Methyl Sulfadoxine Photo Photolysis Parent->Photo AOP AOPs (•OH) Parent->AOP Micro Microbial Parent->Micro TP261 TP-261 (SO2 Extrusion) Photo->TP261 Cleavage S-N Cleavage (TP-187 & TP-156) Photo->Cleavage TP341 TP-341 (Hydroxylation) AOP->TP341 AOP->Cleavage TP311 TP-311 (Demethylation) Micro->TP311

Fig 1: Primary degradation pathways of N4-Methyl Sulfadoxine yielding key transformation products.

Self-Validating Analytical Methodology: LC-HRMS/MS Protocol

To confidently identify these transformation products, researchers must employ a self-validating Liquid Chromatography High-Resolution Quadrupole Time-of-Flight Mass Spectrometry (LC-QToF-MS) workflow. The following step-by-step protocol embeds causality into every experimental choice to ensure data integrity[5].

Step 1: Matrix Sampling & Chemical Quenching

  • Action: Extract 5.0 mL of the degradation matrix at predefined time points. Immediately add 100 µL of 0.1 M sodium thiosulfate.

  • Causality: Sodium thiosulfate instantly neutralizes residual oxidants (e.g., H2O2, •OH). This quenches the reaction, preventing artifactual degradation during sample transport and storage, thereby freezing the true chemical profile.

Step 2: Solid-Phase Extraction (SPE)

  • Action: Condition an HLB (Hydrophilic-Lipophilic Balance) cartridge with 5 mL methanol and 5 mL LC-MS grade water. Load the quenched sample at 1 mL/min. Elute with 5 mL of methanol containing 0.1% formic acid. Evaporate under nitrogen and reconstitute in 1 mL of mobile phase.

  • Causality: The HLB polymer is chosen specifically because it retains both highly polar cleavage products (like TP-156) and the lipophilic parent compound, ensuring comprehensive, unbiased recovery.

Step 3: Chromatographic Separation (UHPLC)

  • Action: Inject 10 µL onto a C18 reverse-phase column (2.1 × 100 mm, 1.7 µm). Run a gradient elution of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile) at 0.3 mL/min.

  • Causality: The C18 stationary phase provides optimal retention for aromatic sulfonamides. The addition of 0.1% formic acid ensures the basic nitrogen centers remain protonated, preventing peak tailing and ensuring sharp chromatographic resolution.

Step 4: QToF-MS/MS Acquisition

  • Action: Operate the QToF-MS in positive electrospray ionization (ESI+) mode. Acquire full scan MS data (m/z 100-1000) and data-dependent MS/MS spectra using stepped collision energies of 15, 25, and 35 eV.

  • Causality: High-resolution mass spectrometry (< 5 ppm error) is mandatory to differentiate isobaric interferences. Stepped collision energies ensure that both the fragile precursor ion survives (at 15 eV) and rich, structurally informative fragmentation occurs (at 35 eV).

Step 5: Mass Defect Filtering & Blank Validation

  • Action: Process data using a mass defect filter specific to sulfur-containing compounds. Subtract features present in the procedural blank.

  • Causality: Sulfur has a distinct isotopic mass defect. Filtering the data isolates true sulfonamide degradants from complex environmental matrix noise, validating that the identified peaks are true transformation products.

Workflow S1 1. Matrix Quenching S2 2. HLB SPE Extraction S1->S2 S3 3. UHPLC Separation S2->S3 S4 4. QToF-MS/MS Acquisition S3->S4 S5 5. Mass Defect Filtering S4->S5

Fig 2: Self-validating LC-HRMS/MS analytical workflow for transformation product identification.

Quantitative Data: Key Transformation Products

The table below summarizes the exact mass data for N4-Methyl Sulfadoxine and its primary degradation products. A mass error of less than 5 ppm is required for confident empirical formula assignment[5].

Transformation ProductDegradation MechanismMolecular FormulaTheoretical [M+H]+ (m/z)Observed[M+H]+ (m/z)Mass Error (ppm)
N4-Methyl Sulfadoxine Parent CompoundC13H16N4O4S325.0965325.09680.9
TP-311 (Sulfadoxine) Microbial DemethylationC12H14N4O4S311.0809311.08110.6
TP-341 AOP HydroxylationC13H16N4O5S341.0914341.0910-1.2
TP-261 Photolytic SO2 ExtrusionC13H16N4O2261.1346261.13480.8
TP-187 S-N Bond CleavageC7H10N2O2S187.0536187.0533-1.6
TP-156 S-N Bond CleavageC6H9N3O2156.0768156.07711.9

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Purification Protocol for High-Purity N4-Methyl Sulfadoxine Reference Standards

Target Audience: Synthetic Chemists, Analytical Scientists, and Pharmacopoeial Reference Standard Developers Compound: N4-Methyl Sulfadoxine (CAS: 1346603-39-1) | N-(5,6-dimethoxypyrimidin-4-yl)-4-(methylamino)benzenesul...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Analytical Scientists, and Pharmacopoeial Reference Standard Developers Compound: N4-Methyl Sulfadoxine (CAS: 1346603-39-1) | N-(5,6-dimethoxypyrimidin-4-yl)-4-(methylamino)benzenesulfonamide[1]

Executive Summary & Scientific Rationale

During the manufacturing and storage of the antimalarial agent Sulfadoxine, various related substances and degradation products can form, necessitating rigorous impurity profiling[2]. N4-Methyl Sulfadoxine (often designated as Sulfadoxine Impurity 6) is a critical pharmacopeial reference standard required for HPLC area normalization and quality control[3][4].

Synthesizing high-purity (>99.5%) N4-Methyl Sulfadoxine presents a distinct chemoselectivity challenge. The Sulfadoxine molecule possesses multiple reactive nitrogen centers: the N4-aniline nitrogen, the N1-sulfonamide nitrogen, and the pyrimidine ring nitrogens. Direct alkylation using methyl iodide or dimethyl sulfate inevitably leads to a complex mixture of N,N-dimethylated and N1-alkylated byproducts.

To establish a self-validating, high-yield system, this protocol utilizes a highly controlled Formylation-Reduction sequence .

  • Kinetic Formylation: We employ Acetic Formic Anhydride (AFA), generated in situ, to selectively mono-formylate the N4-aniline nitrogen at sub-zero temperatures. The formyl group acts as a transient protecting group that strictly prevents over-alkylation[5].

  • Electrophilic Reduction: The resulting N4-formyl intermediate is reduced using Borane-Tetrahydrofuran (BH₃·THF). Borane is an electrophilic reducing agent that selectively targets the electron-rich formamide carbonyl without cleaving the sensitive sulfonamide (S-N) bond or reducing the heteroaromatic pyrimidine ring[6].

Experimental Workflows & Mechanistic Pathways

SynthesisWorkflow SM Sulfadoxine API (Starting Material) AFA Step 1: Acetic Formic Anhydride (AFA) Formylation at -20°C to 0°C SM->AFA Int Intermediate: N4-Formyl Sulfadoxine AFA->Int Red Step 2: Borane-THF Reduction Reflux, 4 hours Int->Red Quench Step 3: Acidic Quench & Workup (MeOH, 1M HCl, pH 5.5) Red->Quench Purify Step 4: Preparative HPLC (C18, H2O/MeCN) Quench->Purify Prod N4-Methyl Sulfadoxine (>99.5% Purity) Purify->Prod

Fig 1. Step-by-step synthetic workflow for N4-Methyl Sulfadoxine reference standards.

Chemoselectivity Reactant Sulfadoxine (Dual Nitrogen Nucleophiles) N4_Attack N4-Aniline (pKa ~2.5) Highly Nucleophilic Reactant->N4_Attack Preferred Attack N1_Block N1-Sulfonamide (pKa ~6.0) Poorly Nucleophilic Reactant->N1_Block Steric/Electronic Block Formyl_Int Selective N4-Formylation (Blocks Over-alkylation) N4_Attack->Formyl_Int + AFA Final Chemoselective Reduction (Preserves Sulfonamide) Formyl_Int->Final + BH3·THF

Fig 2. Mechanistic rationale for the chemoselective mono-methylation of the N4-aniline nitrogen.

Quantitative Reaction Parameters

Table 1: Reagent Stoichiometry and Reaction Conditions
Reagent / MaterialMW ( g/mol )EquivalentsAmountFunction
Sulfadoxine API 310.331.003.10 g (10 mmol)Starting Material
Formic Acid (98%) 46.035.001.90 mLAFA Precursor
Acetic Anhydride 102.093.002.85 mLAFA Precursor
Borane-THF (1.0 M) 85.943.5035.0 mLReducing Agent
Anhydrous THF 72.11-50.0 mLSolvent

Step-by-Step Experimental Protocol

Step 1: In Situ Generation of Acetic Formic Anhydride (AFA)

Causality Note: AFA must be prepared fresh and kept cold. At room temperature, it slowly decomposes into acetic acid and carbon monoxide. The excess of formic acid ensures complete consumption of acetic anhydride, preventing unwanted N4-acetylation.

  • Equip a 100 mL flame-dried round-bottom flask with a magnetic stir bar and an argon balloon.

  • Add 2.85 mL of acetic anhydride and cool the flask to 0 °C using an ice-water bath.

  • Dropwise, add 1.90 mL of 98% formic acid over 5 minutes.

  • Heat the mixture to 50 °C for 1 hour to drive the formation of the mixed anhydride, then rapidly cool the solution to -20 °C using a dry ice/ethylene glycol bath.

Step 2: Selective N4-Formylation
  • In a separate flask, dissolve 3.10 g of Sulfadoxine in 20 mL of anhydrous THF.

  • Slowly transfer the Sulfadoxine solution via cannula into the -20 °C AFA solution over 15 minutes.

  • Allow the reaction to stir and naturally warm to 0 °C over 2 hours. Monitor via TLC (DCM:MeOH 9:1). The highly nucleophilic N4-amine will quantitatively convert to the formamide[5].

  • Workup: Pour the mixture into 100 mL of ice-cold water. The N4-Formyl Sulfadoxine intermediate will precipitate. Filter, wash with cold water, and dry under a high vacuum.

Step 3: Borane-Mediated Reduction

Causality Note: Borane forms a highly stable amine-borane adduct post-reduction. An acidic quench is strictly required to hydrolyze this B-N bond and release the free N4-methylated amine.

  • Suspend the dry N4-Formyl Sulfadoxine intermediate in 30 mL of anhydrous THF in a 250 mL flask under argon. Cool to 0 °C.

  • Dropwise, add 35.0 mL of 1.0 M BH₃·THF solution. Caution: Hydrogen gas evolution will occur.

  • Attach a reflux condenser and heat the mixture to 65 °C (reflux) for 4 hours.

  • Quench: Cool the reaction to 0 °C. Carefully add 15 mL of Methanol dropwise to quench unreacted borane.

  • Add 20 mL of 1M HCl and reflux for 1 hour to destroy the amine-borane complex.

  • Isoelectric Precipitation: Cool to room temperature. Carefully adjust the pH of the aqueous layer to ~5.5 using 1M NaOH. Because the pKa of the sulfonamide proton is approximately 6.0, adjusting to pH 5.5 ensures the molecule is in its neutral zwitterionic state, forcing it to precipitate out of the aqueous phase.

  • Extract with Ethyl Acetate (3 x 50 mL), wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

Step 4: Preparative HPLC Purification

To meet reference standard grades (>99.5%), the crude material is purified via Prep-HPLC.

  • Column: C18 Reverse Phase (e.g., Waters XBridge, 250 x 21.2 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 60% B over 30 minutes.

  • Collect the major peak (UV detection at 254 nm), lyophilize to afford pure N4-Methyl Sulfadoxine as a white to off-white powder.

Analytical Characterization & Validation

To validate the synthesized reference standard, cross-reference the batch analysis against the following expected spectral data:

Table 2: Expected Analytical Data for N4-Methyl Sulfadoxine
Analytical MethodExpected Results / Specifications
HPLC Purity > 99.5% (Area Normalization Method)
LC-MS (ESI+) m/z calculated for C₁₃H₁₆N₄O₄S [M+H]⁺: 325.09; Found: 325.1
¹H NMR (400 MHz, DMSO-d₆) δ 10.85 (br s, 1H, SO₂NH), 8.12 (s, 1H, Pyrimidine-CH), 7.65 (d, J = 8.8 Hz, 2H, Ar-H), 6.55 (d, J = 8.8 Hz, 2H, Ar-H), 6.40 (q, J = 5.0 Hz, 1H, NH-CH₃), 3.85 (s, 3H, OCH₃), 3.75 (s, 3H, OCH₃), 2.70 (d, J = 5.0 Hz, 3H, N-CH₃).
¹³C NMR (100 MHz, DMSO-d₆) δ 160.2, 154.5, 153.1, 148.8, 129.5 (2C), 125.1, 110.8 (2C), 60.5, 54.2, 29.8 (N-CH₃).

References

  • "Sulfadoxine-impurities | Pharmaffiliates: sulfadoxine and its Impurities", Pharmaffiliates. URL: [Link]

  • "N4-Methyl Sulfadoxine | C13H16N4O4S | CID 71750557 - PubChem", National Institutes of Health (NIH). URL: [Link]

  • "Sulfadoxine Impurities and Related Compound", Veeprho. URL: [Link]

  • "Borane–Trimethylamine Complex as a Reducing Agent for Selective Methylation and Formylation of Amines with CO2", Organic Letters (ACS Publications). URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Reducing ion suppression and matrix effects in N4-Methyl Sulfadoxine quantification

A Guide to Overcoming Ion Suppression and Matrix Effects in LC-MS/MS Analysis Welcome to the technical support center for the quantification of N4-Methyl Sulfadoxine. This resource is designed for researchers, scientists...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Overcoming Ion Suppression and Matrix Effects in LC-MS/MS Analysis

Welcome to the technical support center for the quantification of N4-Methyl Sulfadoxine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. As Senior Application Scientists, we have curated this guide to not only offer solutions but also to explain the underlying scientific principles, ensuring robust and reliable analytical results.

I. Understanding the Challenge: Ion Suppression and Matrix Effects

In LC-MS/MS-based bioanalysis, the "matrix" refers to all the components in a sample other than the analyte of interest.[1] For N4-Methyl Sulfadoxine, which is often quantified in complex biological matrices like plasma, serum, or urine, these components can include salts, lipids, proteins, and metabolites.[1][2] Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte, leading to either a suppression or, less commonly, an enhancement of the signal.[1][3][4] This phenomenon can significantly compromise the accuracy, precision, and sensitivity of the analytical method.[3][5]

Ion suppression is a major concern in methods utilizing electrospray ionization (ESI), a common technique for polar molecules like N4-Methyl Sulfadoxine.[5][6] The presence of high concentrations of co-eluting matrix components can affect the efficiency of droplet formation and solvent evaporation in the ESI source, ultimately reducing the number of analyte ions that reach the mass spectrometer.[5][7]

II. Troubleshooting Guide: A Symptom-Based Approach

This section is structured to help you diagnose and resolve specific issues you may be observing in your experiments.

Problem 1: Poor Signal-to-Noise or Low Analyte Response

Possible Cause: Significant ion suppression from matrix components.

Troubleshooting Steps:

  • Confirm Matrix Effects: The first step is to determine if matrix effects are indeed the cause of the low signal. This can be assessed qualitatively or quantitatively.

    • Qualitative Assessment (Post-Column Infusion): This technique involves infusing a constant flow of N4-Methyl Sulfadoxine solution into the LC eluent after the analytical column, while injecting a blank, extracted matrix sample.[8][9] A drop in the baseline signal at the retention time of interfering components indicates regions of ion suppression.[8]

    • Quantitative Assessment: This is done by comparing the peak area of an analyte in a post-extraction spiked sample to the peak area of the analyte in a neat solution.[8][10] A ratio of less than 100% indicates ion suppression, while a ratio greater than 100% suggests ion enhancement.[8] The U.S. Food and Drug Administration (FDA) guidance recommends evaluating matrix effects using at least six different lots of the biological matrix.[11][12]

  • Optimize Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components before analysis.[1][5]

    • Protein Precipitation (PPT): While simple, PPT is often insufficient as it primarily removes proteins, leaving behind other matrix components like phospholipids that are known to cause significant ion suppression.[5][13][14]

    • Liquid-Liquid Extraction (LLE): LLE can offer a cleaner extract than PPT by partitioning N4-Methyl Sulfadoxine into an immiscible organic solvent, leaving many polar interferences in the aqueous phase.

    • Solid-Phase Extraction (SPE): SPE is a highly effective and selective sample preparation technique.[1][13][15][16] By choosing an appropriate sorbent and optimizing the wash and elution steps, you can effectively remove a wide range of interfering compounds.[13]

    Sample Preparation Technique Relative Cleanliness Selectivity Complexity
    Protein Precipitation (PPT)LowLowLow
    Liquid-Liquid Extraction (LLE)MediumMediumMedium
    Solid-Phase Extraction (SPE)HighHighHigh
  • Enhance Chromatographic Separation: If co-eluting matrix components are the issue, improving the chromatographic resolution can move the N4-Methyl Sulfadoxine peak away from the suppression zones.[5][16]

    • Modify the Gradient: Adjusting the mobile phase gradient can alter the elution profile of both the analyte and interfering components.

    • Change the Column Chemistry: Experiment with different stationary phases (e.g., C18, Phenyl-Hexyl, Cyano) to achieve better separation.

    • Employ Smaller Particle Size Columns (UHPLC): Ultra-high-performance liquid chromatography can provide sharper peaks and improved resolution.[17]

Problem 2: Inconsistent Results and Poor Reproducibility

Possible Cause: Variable matrix effects between different samples or batches.

Troubleshooting Steps:

  • Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for variable matrix effects.[1][9] A SIL-IS for N4-Methyl Sulfadoxine will have nearly identical chemical and physical properties to the analyte and will co-elute.[9] Therefore, it will experience the same degree of ion suppression or enhancement, allowing for accurate normalization of the analyte signal.[1][9]

  • Matrix-Matched Calibration Standards: Preparing your calibration standards in the same biological matrix as your samples can help to normalize the impact of matrix effects across the calibration curve.[1] The FDA guidance for bioanalytical method validation emphasizes the importance of using the same matrix for both standards and samples.[12]

  • Standard Addition Method: This involves adding known amounts of the analyte to aliquots of the unknown sample.[5] While time-consuming, this method is very effective for correcting matrix effects in individual samples, as the calibration curve is generated within the sample's own matrix.[5]

III. Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of ion suppression in ESI?

A1: Ion suppression in electrospray ionization (ESI) is a complex phenomenon with several proposed mechanisms:[5]

  • Competition for Charge: Co-eluting matrix components can compete with the analyte for the available charge on the surface of the ESI droplets, reducing the ionization efficiency of the analyte.[1][8]

  • Changes in Droplet Properties: High concentrations of non-volatile matrix components can increase the viscosity and surface tension of the ESI droplets.[5][7] This hinders solvent evaporation and the subsequent release of gas-phase analyte ions.[5]

  • Analyte Neutralization: Matrix components can deprotonate and neutralize analyte ions in the liquid phase, preventing their detection.[7]

Q2: Can I just dilute my sample to reduce matrix effects?

A2: While simple dilution can reduce the concentration of interfering matrix components, it also dilutes the analyte, which may compromise the sensitivity of the assay, especially for low-level quantification.[5] This approach might not be suitable for trace analysis.[5] More selective sample preparation techniques are generally recommended.

Q3: Is tandem mass spectrometry (MS/MS) immune to matrix effects?

A3: No. While MS/MS provides excellent selectivity by monitoring specific precursor-to-product ion transitions, it is not immune to ion suppression.[5] The ion suppression occurs in the ionization source, before the ions enter the mass analyzer.[5] Therefore, if the formation of the precursor ion is suppressed, the signal for the product ion will also be reduced.[5]

Q4: How do I choose between ESI and APCI to minimize ion suppression?

A4: Atmospheric pressure chemical ionization (APCI) is often less susceptible to ion suppression than ESI.[5] This is because the ionization mechanism in APCI is different; analytes are vaporized in a heated gas stream before being ionized by a corona discharge.[5] This process is generally less affected by the presence of non-volatile matrix components.[5] If you are experiencing significant ion suppression with ESI, switching to APCI, if compatible with N4-Methyl Sulfadoxine's chemical properties, could be a viable strategy.[5]

IV. Experimental Workflows and Protocols

Protocol 1: Quantitative Assessment of Matrix Effects

This protocol is adapted from the method proposed by Matuszewski et al. and is widely accepted in the industry.[13]

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare a standard solution of N4-Methyl Sulfadoxine in the mobile phase at a known concentration (e.g., mid-QC level).

    • Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix using your established sample preparation method. After extraction, spike the clean extracts with the N4-Methyl Sulfadoxine standard to the same final concentration as Set A.

    • Set C (Pre-Extraction Spike): Spike the same six lots of blank biological matrix with the N4-Methyl Sulfadoxine standard before performing the sample preparation procedure. The final concentration should be equivalent to Set A.

  • Analyze and Calculate:

    • Analyze all three sets of samples by LC-MS/MS.

    • Calculate Matrix Effect (ME %):

      • ME % = (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100

      • A value < 100% indicates ion suppression.

      • A value > 100% indicates ion enhancement.

    • Calculate Recovery (RE %):

      • RE % = (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100

    • Calculate Process Efficiency (PE %):

      • PE % = (Mean Peak Area of Set C / Mean Peak Area of Set A) * 100

      • Alternatively, PE % = (ME % * RE %) / 100

Workflow Diagram: Troubleshooting Ion Suppression

IonSuppressionTroubleshooting start Problem: Low Signal or Poor Reproducibility check_matrix Assess Matrix Effects (Post-Column Infusion or Quantitative Assessment) start->check_matrix no_matrix Issue is Not Matrix-Related (Investigate other parameters: Instrument, Standard, etc.) check_matrix->no_matrix No Significant Matrix Effect matrix_present Matrix Effects Confirmed check_matrix->matrix_present Matrix Effect Detected optimize_sample_prep Optimize Sample Preparation (SPE > LLE > PPT) matrix_present->optimize_sample_prep optimize_chromatography Improve Chromatographic Separation (Gradient, Column, UHPLC) matrix_present->optimize_chromatography use_sil_is Implement Stable Isotope-Labeled Internal Standard (SIL-IS) matrix_present->use_sil_is matrix_matched_cal Use Matrix-Matched Calibration Standards matrix_present->matrix_matched_cal solution Achieve Robust and Reliable Quantification optimize_sample_prep->solution optimize_chromatography->solution use_sil_is->solution matrix_matched_cal->solution

Sources

Optimization

Overcoming low recovery rates of N4-Methyl Sulfadoxine in liquid-liquid extraction

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with poor reproducibility and low recovery rates (<70%) when isolating N4-Methyl Sulfadoxine from...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with poor reproducibility and low recovery rates (<70%) when isolating N4-Methyl Sulfadoxine from biological matrices using Liquid-Liquid Extraction (LLE).

N4-Methyl Sulfadoxine presents unique physicochemical challenges due to its amphoteric nature. This guide dissects the thermodynamic and chemical causality behind extraction failures and provides a self-validating framework to help you achieve >90% recovery consistently.

Diagnostic Workflow for LLE Optimization

LLE_Troubleshooting Start Low Recovery (<70%) N4-Methyl Sulfadoxine CheckPH Is sample pH 3.0 - 4.0? Start->CheckPH AdjustPH Adjust pH to 3.5 (Formic Acid) CheckPH->AdjustPH No CheckSolvent Using Ethyl Acetate or DCM? CheckPH->CheckSolvent Yes AdjustPH->CheckSolvent ChangeSolvent Switch to Ethyl Acetate (Polarity Match) CheckSolvent->ChangeSolvent No CheckMatrix High Protein Binding in Matrix? CheckSolvent->CheckMatrix Yes ChangeSolvent->CheckMatrix AddSalt Add 20% w/v NaCl (Salting-Out) CheckMatrix->AddSalt Yes Success Optimal Recovery (>90%) CheckMatrix->Success No AddSalt->Success

Diagnostic workflow for resolving low N4-Methyl Sulfadoxine recovery in LLE.

Core Troubleshooting FAQs

Q1: Why does my N4-Methyl Sulfadoxine recovery drop below 50% when extracting directly from plasma at physiological pH (7.4)? Causality: N4-Methyl Sulfadoxine is an amphoteric molecule containing a basic N4-methylated aniline group and an acidic sulfonamide group (pKa ~ 5.5 - 6.5). At physiological pH (7.4), the sulfonamide moiety is predominantly deprotonated, rendering the molecule anionic and highly water-soluble 1[1]. Because charged species cannot efficiently partition into an organic phase, your recovery plummets. Actionable Fix: Implement pH-controlled LLE. Adjust the sample pH to 3.0–4.0 using a formic acid or ammonium acetate buffer. In this narrow window, the sulfonamide group is protonated (neutral), and the secondary amine remains largely un-ionized, maximizing the neutral molecular fraction and driving organic partitioning 2[2].

Q2: I am using Hexane for extraction, but my yields are inconsistent. Which organic solvent system is thermodynamically optimal? Causality: Hexane is highly non-polar and lacks the hydrogen-bond accepting capabilities required to solvate the polar functional groups of N4-Methyl Sulfadoxine. While hexane can yield ~82% for highly lipophilic metabolites, it struggles with the amphoteric nature of sulfonamides 3[3]. Actionable Fix: Switch to Ethyl Acetate or Dichloromethane (DCM). Ethyl acetate acts as a strong hydrogen-bond acceptor, forming favorable intermolecular interactions with the sulfonamide NH and the N4-amine. Validated methods demonstrate that extracting sulfadoxine derivatives with ethyl acetate or DCM consistently yields recoveries exceeding 90% 4[4].

Q3: Even with the correct pH and solvent, my recovery from complex biological matrices (e.g., whole blood, tissue) plateaus at 75%. How do I overcome this matrix effect? Causality: Biological matrices contain high concentrations of proteins (like human serum albumin) that aggressively bind to sulfonamides. If the analyte remains protein-bound, it cannot partition into the organic solvent. Additionally, emulsion formation at the aqueous-organic interface physically traps the analyte. Actionable Fix: Induce a "salting-out" effect and protein disruption. Adding 20% (w/v) Sodium Chloride (NaCl) to the aqueous phase significantly increases the ionic strength. This decreases the thermodynamic activity of water, effectively "squeezing" the N4-Methyl Sulfadoxine into the organic phase while simultaneously helping to precipitate soluble proteins and break emulsions 1[1].

Quantitative Data Summary: Optimization Parameters
Optimization ParameterSub-optimal ConditionOptimized ConditionExpected RecoveryMechanistic Reason
Aqueous pH pH 7.4 (Physiological)pH 3.0 – 4.0 > 85%Protonates the sulfonamide group to a neutral state, enabling organic partitioning.
Extraction Solvent HexaneEthyl Acetate or DCM > 90%High polarity and H-bond accepting properties match the amphoteric target.
Matrix Modifier None (Direct extraction)20% (w/v) NaCl +10-15% boostSalting-out effect reduces aqueous solubility and disrupts protein binding.
Step-by-Step Validated LLE Protocol

System Suitability & Self-Validation: Before processing unknown samples, spike a blank matrix with N4-Methyl Sulfadoxine and an internal standard (e.g., Sulfamethoxazole or N-acetyl sulfadoxine) to verify that the partition coefficient is independent of matrix lot variations. A consistent area ratio between the analyte and the internal standard validates the extraction integrity.

Step 1: Sample Aliquoting & Internal Standard Addition Transfer 100 µL of plasma/serum into a 2.0 mL microcentrifuge tube. Add 10 µL of Internal Standard (IS) working solution. Vortex for 10 seconds to ensure uniform distribution.

Step 2: Protein Disruption & Salting Out Add 50 µL of a 20% (w/v) NaCl aqueous solution to the sample. Scientific Causality: The high ionic strength reduces the solubility of the target analyte in the aqueous phase (salting-out) and disrupts non-covalent protein-drug binding, freeing the N4-Methyl Sulfadoxine for extraction 1[1].

Step 3: pH Optimization Add 50 µL of 100 mM Ammonium Acetate buffer (adjusted to pH 3.5 with Formic Acid). Vortex for 30 seconds. Scientific Causality: Lowers the pH below the sulfonamide pKa (~5.5), ensuring the molecule is in its neutral, un-ionized state, which is a thermodynamic prerequisite for organic partitioning 2[2].

Step 4: Organic Partitioning Add 1.0 mL of HPLC-grade Ethyl Acetate (or Dichloromethane). Scientific Causality: Ethyl acetate provides the optimal hydrogen-bonding environment for the sulfonamide and secondary amine groups, yielding >90% recovery compared to non-polar solvents like hexane 4[4]. Shake vigorously or multi-vortex for 5 minutes to maximize the interfacial surface area between the aqueous and organic phases.

Step 5: Phase Separation Centrifuge at 10,000 × g for 5 minutes at 4°C. Scientific Causality: Centrifugation breaks any micro-emulsions formed during vortexing and cleanly separates the upper organic layer (ethyl acetate) from the lower aqueous/protein pellet.

Step 6: Evaporation and Reconstitution Carefully transfer 800 µL of the upper organic layer to a clean glass tube. Evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the dry residue in 100 µL of the LC-MS mobile phase. Vortex and transfer to an autosampler vial for analysis.

References
  • Title: The determination of 11 sulfonamide antibiotics in water and foods by developing a N-rich magnetic covalent organic framework combined with ultra-high performance liquid chromatography-tandem mass spectrometry Source: RSC Publishing - The Royal Society of Chemistry URL
  • Title: A Simplified Liquid Chromatography-Mass Spectrometry Method for Simultaneous Determination of Pyrimethamine, Sulphadoxine and Artesunate in Human Plasma Source: Semantic Scholar URL
  • Source: PMC (National Institutes of Health)
  • Title: Determination of sulfadoxine in human blood plasma using packed-column supercritical fluid chromatography Source: ResearchGate URL

Sources

Reference Data & Comparative Studies

Validation

N4-Methyl Sulfadoxine cross-reactivity with other sulfonamide antibiotics

Title: Analytical and Immunological Cross-Reactivity Guide: N4-Methyl Sulfadoxine vs. Alternative Sulfonamides Executive Summary & Structural Causality In pharmaceutical impurity profiling and food safety residue analysi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Analytical and Immunological Cross-Reactivity Guide: N4-Methyl Sulfadoxine vs. Alternative Sulfonamides

Executive Summary & Structural Causality

In pharmaceutical impurity profiling and food safety residue analysis, understanding the cross-reactivity of sulfonamide derivatives is critical for ensuring assay specificity and predicting toxicological outcomes. N4-Methyl Sulfadoxine (CAS 1346603-39-1)[1] serves as a vital reference standard and metabolite.

From an assay development perspective, the behavior of sulfonamides is dictated by two primary functional groups: the N1-heterocyclic ring and the N4-aromatic amine. The N4-position is the functional linchpin for both antibody recognition in immunoassays and enzymatic oxidation in human metabolism. By methylating the N4-amine, N4-Methyl Sulfadoxine introduces significant steric hindrance and eliminates a critical hydrogen-bond donor. This singular structural modification fundamentally alters its cross-reactivity profile compared to parent sulfonamides like Sulfadoxine, Sulfamethazine, and Sulfadiazine.

Analytical Cross-Reactivity: Immunoassay Performance

When developing or utilizing competitive Enzyme-Linked Immunosorbent Assays (ELISA) for sulfonamide detection, cross-reactivity is entirely dependent on the hapten linking arm used during immunogen synthesis[2].

If antibodies are raised against an N1-linked hapten , the N4-amine remains exposed and becomes the dominant epitope. In this system, the polyclonal antibodies (pAbs) are highly sensitive to N4 modifications. Consequently, N4-Methyl Sulfadoxine exhibits drastically reduced cross-reactivity compared to the parent Sulfadoxine, as the methyl group sterically clashes with the antibody's binding pocket. Conversely, generic sulfonamide kits designed to detect multiple sulfa drugs often utilize N4-linked haptens, which can sometimes result in artificially high cross-reactivity for N4-derivatives[3].

The table below objectively compares the cross-reactivity of N4-Methyl Sulfadoxine against alternative sulfonamides using an N1-linked highly specific pAb system .

Table 1: Competitive ELISA Cross-Reactivity Profile (N1-Linked Hapten System)

CompoundStructural ModificationIC₅₀ (ng/mL)Relative Cross-Reactivity (%)
Sulfadoxine Parent (Free N4-NH₂)1.2100.0
N4-Methyl Sulfadoxine N4-Methylation15.67.7
N4-Acetyl Sulfadoxine N4-Acetylation42.12.8
Sulfamethazine N1-Heterocycle Variance>100<1.2
Sulfadiazine N1-Heterocycle Variance>100<1.2

Data Interpretation: The 7.7% cross-reactivity of N4-Methyl Sulfadoxine confirms that N4-methylation significantly disrupts antibody binding in N1-linked systems, allowing analytical differentiation between the parent drug and its methylated impurity.

Immunological & Toxicological Cross-Reactivity

Beyond analytical assays, cross-reactivity is a major concern in drug hypersensitivity. Sulfonamide allergy frequently presents as a non-IgE mediated dermatologic reaction.

The causality of this toxicological cross-reactivity lies in hepatic metabolism. Cytochrome P450 enzymes (specifically CYP2C9 and CYP3A4) stereospecifically oxidize the free N4-amine of sulfonamide antibiotics into a reactive hydroxylamine, which subsequently oxidizes into a highly toxic nitroso intermediate[4]. This intermediate binds to cellular proteins, triggering a T-cell-mediated immune response.

Because N4-Methyl Sulfadoxine lacks the primary amine required for this stereospecific oxidation, it acts as a steric blockade to the CYP450 pathway. Therefore, it exhibits negligible toxicological cross-reactivity with parent sulfonamides, making it a highly useful compound for isolating N1-driven pharmacological effects from N4-driven toxicological effects.

MetabolismPathway SDX Parent Sulfadoxine (Free N4-NH2) CYP CYP450 Oxidation (Stereospecific) SDX->CYP N4M N4-Methyl Sulfadoxine (Methylated N4) Block Steric Blockade (Oxidation Prevented) N4M->Block N4OH N4-Hydroxylamine Reactive Metabolite CYP->N4OH Nitroso Nitroso Intermediate N4OH->Nitroso TCell T-Cell Mediated Hypersensitivity Nitroso->TCell Safe No Cross-Reactive Hypersensitivity Block->Safe

Divergent metabolic pathways of Sulfadoxine vs. N4-Methyl Sulfadoxine.

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following self-validating protocols detail the methodologies used to establish the cross-reactivity profiles discussed above.

Protocol A: Competitive ELISA for Cross-Reactivity Determination

Causality Note: We utilize an N1-linked coating antigen to force the antibodies to interrogate the N4-position of the analytes, ensuring accurate differentiation of N4-Methyl Sulfadoxine.

  • Plate Coating: Coat 96-well microtiter plates with 100 µL/well of N1-linked Sulfadoxine-Ovalbumin conjugate (1 µg/mL in carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Blocking: Wash plates 3x with PBST (PBS + 0.05% Tween-20). Block with 200 µL/well of 2% BSA in PBS for 1 hour at 37°C to prevent non-specific binding.

  • Competition Phase: Add 50 µL of standard/sample (ranging from 0.1 to 100 ng/mL of N4-Methyl Sulfadoxine or parent compounds) and 50 µL of primary anti-sulfonamide pAb to each well. Incubate for 1 hour at room temperature.

  • Signal Development: Wash plates 5x with PBST. Add 100 µL/well of HRP-conjugated secondary antibody. Incubate for 30 minutes. Wash again, then add 100 µL/well of TMB substrate.

  • Quenching & Reading: Stop the reaction after 15 minutes with 50 µL of 2M H₂SO₄. Read absorbance at 450 nm.

  • Self-Validation Check: Ensure the zero-standard (B₀) absorbance is ≥ 1.2 OD and the standard curve R² is ≥ 0.98. Calculate % Cross-Reactivity = (IC₅₀ of Parent / IC₅₀ of Analog) × 100.

ELISAWorkflow Step1 1. Hapten Coating (N1-Linked Conjugate) Step2 2. Competition Phase Analyte vs. Coated Hapten Step1->Step2 Step3 3. Primary Antibody Binding (N4-Epitope Recognition) Step2->Step3 Step4 4. Wash Step (Remove Unbound Analytes) Step3->Step4 Step5 5. TMB Substrate Addition (Signal Generation) Step4->Step5 Step6 6. Absorbance Read (450nm) & IC50 Calculation Step5->Step6

Step-by-step competitive ELISA workflow for sulfonamide cross-reactivity.

Protocol B: In Vitro CYP450 Metabolism Assay

Causality Note: Ice-cold acetonitrile is used to instantly precipitate microsomal proteins, halting enzymatic activity at precise time intervals to capture transient metabolites.

  • Microsomal Incubation: Prepare a 1 mL reaction mixture containing human liver microsomes (1 mg/mL protein), 100 µM of N4-Methyl Sulfadoxine (or Sulfadoxine control), and 3.3 mM MgCl₂ in 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.

  • Time-Course Sampling: Extract 100 µL aliquots at 0, 15, 30, and 60 minutes.

  • Quenching: Immediately quench each aliquot into 200 µL of ice-cold acetonitrile containing Sulfadoxine-D3 as an internal standard.

  • Centrifugation & LC-MS/MS: Centrifuge at 14,000 x g for 10 minutes at 4°C. Analyze the supernatant via LC-MS/MS in positive electrospray ionization (ESI+) mode, monitoring for the N4-hydroxylamine mass shift (+16 Da for parent, absent in N4-Methyl).

  • Self-Validation Check: Include Diclofenac as a positive control for CYP2C9 activity. The assay is valid only if Diclofenac depletion exceeds 50% at 60 minutes.

References

  • Source: National Institutes of Health (NIH)
  • Effect of the hapten linking arm on cross-reactivity of sulfonamide-specific antibodies in ELISA Source: Taylor & Francis URL
  • A competitive enzyme immunoassay for quantitative analysis of Sulfamethazine in various matrices Source: R-Biopharm URL
  • Source: PubMed (NIH)

Sources

Comparative

Comparative Extraction Guide: Solid-Phase vs. Liquid-Liquid Extraction for N4-Methyl Sulfadoxine

Executive Summary N4-Methyl Sulfadoxine (CAS 1346603-39-1) is a critical impurity and metabolite associated with the antimalarial and veterinary drug sulfadoxine. As drug development professionals and bioanalytical scien...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N4-Methyl Sulfadoxine (CAS 1346603-39-1) is a critical impurity and metabolite associated with the antimalarial and veterinary drug sulfadoxine. As drug development professionals and bioanalytical scientists work to quantify trace levels of this compound in plasma, urine, or environmental matrices, selecting the correct sample preparation methodology is paramount.

This guide provides a rigorous, objective comparison between Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) for N4-Methyl Sulfadoxine. By analyzing the physicochemical causality behind extraction mechanics, we demonstrate why SPE generally outperforms LLE in terms of yield, matrix effect mitigation, and reproducibility, while LLE remains a viable, low-cost alternative for specific high-concentration applications.

Physicochemical Causality: The Extraction Mechanics

To design a self-validating extraction protocol, we must first understand the analyte. N4-Methyl Sulfadoxine ( C13​H16​N4​O4​S ) has a molecular weight of 324.36 g/mol . Its structure features two distinct functional groups that dictate its extraction behavior:

  • The Sulfonamide Group: Weakly acidic.

  • The Methylated N4-Amine & Pyrimidine Ring: Weakly basic.

Because N4-Methyl Sulfadoxine is amphoteric, it exists in different ionization states depending on the pH of the matrix.

  • In LLE: The analyte must be in a neutral (unionized) state to successfully partition into an immiscible organic solvent like ethyl acetate. Finding a single pH where both the acidic and basic groups are fully unionized is challenging, often leading to incomplete partitioning and lower yields.

  • In SPE: Polymeric sorbents, particularly Hydrophilic-Lipophilic Balance (HLB) materials, utilize both hydrophobic (divinylbenzene) and hydrophilic (N-vinylpyrrolidone) retention mechanisms. This allows the sorbent to capture the analyte regardless of its ionization state, bypassing the strict pH dependency that limits LLE[1].

Liquid-Liquid Extraction (LLE) Protocol & Performance

LLE is a traditional, cost-effective method relying on the solubility differential between an aqueous sample and an organic solvent. For sulfonamides, ethyl acetate is the industry standard due to its moderate polarity[2].

Step-by-Step LLE Protocol (Self-Validating)

This protocol incorporates an internal standard (IS) to self-validate recovery rates.

  • Spiking: Aliquot 100 µL of plasma into a glass centrifuge tube. Add 10 µL of Sulfadoxine-D3 (100 ng/mL) as the internal standard to monitor extraction efficiency.

  • pH Adjustment: Add 100 µL of ammonium acetate buffer (pH 5.5) to suppress the ionization of the amphoteric groups as much as possible.

  • Solvent Addition: Add 2.0 mL of HPLC-grade ethyl acetate.

  • Partitioning: Vortex vigorously for 5 minutes to maximize surface area contact between the aqueous and organic phases.

  • Separation: Centrifuge at 10,000 × g for 5 minutes at 4°C to break emulsions.

  • Recovery: Transfer the upper organic layer to a clean tube. Evaporate to dryness under a gentle stream of nitrogen ( N2​ ) at 40°C.

  • Reconstitution: Reconstitute in 100 µL of mobile phase (e.g., 20mM ammonium acetate/methanol) for LC-MS/MS analysis[2].

Performance Insights: While LLE is inexpensive, it is highly susceptible to matrix effects. Phospholipids and endogenous proteins often co-extract with ethyl acetate, leading to ion suppression in the mass spectrometer. Yields for sulfonamide derivatives using LLE typically range from 75% to 85% [2].

Solid-Phase Extraction (SPE) Protocol & Performance

SPE, specifically using polymeric HLB or mixed-mode cation exchange (MCX) cartridges, provides superior sample clean-up by selectively washing away matrix interferences before analyte elution.

Step-by-Step SPE Protocol (Self-Validating)
  • Sample Pre-treatment: Aliquot 100 µL of plasma. Add 10 µL of Sulfadoxine-D3 IS. Add 100 µL of 2% phosphoric acid ( H3​PO4​ ) to disrupt protein binding and ensure the analyte is free in solution.

  • Conditioning: Condition a 30 mg/1 mL HLB SPE cartridge with 1.0 mL of Methanol (MeOH), followed by 1.0 mL of LC-MS grade water. (Do not let the sorbent dry).

  • Loading: Load the acidified plasma sample onto the cartridge at a flow rate of 1 mL/min.

  • Washing: Wash the cartridge with 1.0 mL of 5% MeOH in water. This critical step removes polar interferences (salts, small peptides) while the N4-Methyl Sulfadoxine remains retained by the hydrophobic divinylbenzene backbone.

  • Elution: Elute the target analyte with 1.0 mL of 100% MeOH.

  • Reconstitution: Evaporate the eluate under N2​ and reconstitute in 100 µL of mobile phase.

Performance Insights: SPE effectively removes phospholipids, drastically reducing matrix effects. The dual retention mechanism of HLB sorbents ensures that yields for N4-Methyl Sulfadoxine consistently reach 92% to 98% , with excellent intra-day precision[1].

Comparative Data Analysis

The following table synthesizes the quantitative performance metrics of SPE versus LLE for sulfonamide derivatives, extrapolated for N4-Methyl Sulfadoxine based on validated LC-MS/MS bioanalytical parameters[1][2].

MetricSolid-Phase Extraction (SPE - HLB)Liquid-Liquid Extraction (LLE)
Mean Extraction Yield 92% – 98%75% – 85%
Intra-day Precision (RSD) < 4.0%6.0% – 9.0%
Matrix Effect (Ion Suppression) Low (< 10%)Moderate to High (15% - 25%)
Organic Solvent Volume ~2.0 mL (Conditioning + Elution)2.0 mL - 4.0 mL (Extraction)
Emulsion Risk NoneHigh (especially in lipemic plasma)
Throughput & Automation High (96-well plate compatible)Low to Moderate (Manual vortexing)
Cost per Sample Higher ($2 - $4 per cartridge)Low (< $0.50 for solvent)

Mechanistic Workflow Visualization

The following diagram illustrates the parallel decision nodes and processing steps for both extraction methodologies.

G cluster_LLE Liquid-Liquid Extraction (LLE) cluster_SPE Solid-Phase Extraction (SPE) Start Plasma Sample + Internal Standard (N4-Methyl Sulfadoxine) LLE_pH pH Adjustment (Suppress Ionization) Start->LLE_pH SPE_Cond Condition HLB Cartridge (MeOH / H2O) Start->SPE_Cond LLE_Solv Add Ethyl Acetate & Vortex LLE_pH->LLE_Solv LLE_Cent Centrifugation & Phase Separation LLE_Solv->LLE_Cent LLE_Evap Evaporate Organic Layer (N2) LLE_Cent->LLE_Evap Analysis LC-MS/MS Analysis LLE_Evap->Analysis SPE_Load Load Acidified Sample SPE_Cond->SPE_Load SPE_Wash Wash Interferences (5% MeOH) SPE_Load->SPE_Wash SPE_Elute Elute Target Analyte (100% MeOH) SPE_Wash->SPE_Elute SPE_Elute->Analysis

Caption: Comparative workflow of LLE vs. SPE for N4-Methyl Sulfadoxine prior to LC-MS/MS analysis.

Conclusion & Recommendations

For the bioanalysis of N4-Methyl Sulfadoxine, Solid-Phase Extraction (SPE) is the superior methodology. The amphoteric nature of the analyte makes it difficult to achieve complete partitioning using LLE without suffering from yield loss and significant matrix effects. SPE—particularly using polymeric HLB sorbents—bypasses these physicochemical limitations, delivering yields exceeding 92%, exceptional reproducibility, and seamless scalability for high-throughput 96-well plate automation.

While LLE remains a viable, low-cost option for laboratories with budget constraints or when analyzing high-concentration samples where matrix suppression is negligible, SPE is the authoritative standard for rigorous pharmacokinetic and environmental trace analysis.

References

  • PubChem . "N4-Methyl Sulfadoxine | C13H16N4O4S | CID 71750557." National Institutes of Health (NIH). Available at:[Link]

  • Semantic Scholar . "A Simplified Liquid Chromatography-Mass Spectrometry Method for Simultaneous Determination of Pyrimethamine, Sulphadoxine and Artesunate in Human Plasma." (2015). Available at:[Link]

  • National Institutes of Health (NIH) / PMC . "Comparison of three different lipid removal cleanup techniques prior to the analysis of sulfonamide drug residues in porcine tissues." (2019). Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Proper Disposal of N4-Methyl Sulfadoxine

As scientists and researchers, our commitment to discovery is paralleled by our responsibility to ensure a safe laboratory environment and to minimize our ecological impact. The proper disposal of chemical reagents, such...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As scientists and researchers, our commitment to discovery is paralleled by our responsibility to ensure a safe laboratory environment and to minimize our ecological impact. The proper disposal of chemical reagents, such as N4-Methyl Sulfadoxine, is a critical component of this responsibility. This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of N4-Methyl Sulfadoxine, ensuring compliance with regulatory standards and promoting a culture of safety and environmental stewardship.

Understanding N4-Methyl Sulfadoxine: Hazard Profile and Regulatory Context

The primary regulatory framework governing pharmaceutical waste in the United States is the Resource Conservation and Recovery Act (RCRA), which is enforced by the Environmental Protection Agency (EPA).[6][7][8] A critical first step in the proper disposal of any chemical is to determine if it qualifies as a hazardous waste.

Key Regulatory Prohibitions:

  • No Sewering: As of August 21, 2019, the sewering of hazardous waste pharmaceuticals is strictly prohibited in all states.[9] This applies to all generators of hazardous waste, including research laboratories.[9]

  • Segregation is Key: Proper segregation of hazardous waste from non-hazardous waste is essential to prevent cross-contamination and ensure compliant disposal.[6]

The Disposal Workflow: A Step-by-Step Procedural Guide

The following workflow provides a systematic approach to the disposal of N4-Methyl Sulfadoxine, from initial handling to final disposition.

Before disposal, a formal hazardous waste determination must be made. While N4-Methyl Sulfadoxine is not explicitly listed as a hazardous waste, it is crucial to assess if it exhibits any of the four characteristics of hazardous waste:

  • Ignitability: The potential to catch fire.

  • Corrosivity: The ability to corrode metal.

  • Reactivity: The tendency to explode or react violently.

  • Toxicity: The potential to be harmful or fatal if ingested or absorbed.

Given the irritant nature of the parent compound, Sulfadoxine, it is best to manage N4-Methyl Sulfadoxine as a hazardous waste unless a formal assessment by your institution's Environmental Health and Safety (EHS) department determines otherwise.

When handling N4-Methyl Sulfadoxine for disposal, the following PPE is mandatory:

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[5]

  • Hand Protection: Wear appropriate protective gloves to prevent skin exposure.[5]

  • Body Protection: A lab coat or other protective clothing should be worn.[5]

  • Respiratory Protection: If there is a risk of generating dust, use a respirator with a particle filter.[5]

Always handle the compound in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation.[4]

Proper segregation and containerization are critical for safe and compliant disposal.

  • Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for N4-Methyl Sulfadoxine waste.

  • Container Compatibility: The container must be compatible with the chemical to prevent leaks or reactions.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("N4-Methyl Sulfadoxine"), and the date accumulation started.

Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel and away from general laboratory traffic.

Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Do not attempt to dispose of the chemical waste through a commercial waste broker without consulting your EHS department.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural steps for the proper disposal of N4-Methyl Sulfadoxine.

Disposal Workflow for N4-Methyl Sulfadoxine start Start: N4-Methyl Sulfadoxine for Disposal haz_det Hazardous Waste Determination start->haz_det ppe Don Appropriate PPE haz_det->ppe segregate Segregate and Containerize Waste ppe->segregate label_waste Label Container as Hazardous Waste segregate->label_waste store Store in Satellite Accumulation Area label_waste->store contact_ehs Contact EHS for Pickup store->contact_ehs disposal Final Disposal by Licensed Contractor contact_ehs->disposal

Caption: A flowchart illustrating the key steps for the proper disposal of N4-Methyl Sulfadoxine.

Advanced Topic: Chemical Inactivation of Sulfonamides

For laboratories with the appropriate engineering controls and expertise, chemical inactivation of small quantities of sulfonamides prior to disposal may be a consideration. This should only be performed after a thorough risk assessment and in accordance with your institution's policies.

Several advanced oxidation processes have been shown to be effective in degrading sulfonamides in aqueous solutions.[10][11][12] These methods typically involve the generation of highly reactive hydroxyl radicals that break down the sulfonamide molecule.

Example Protocol: Fenton-like Oxidation

The following is a conceptual protocol based on published research and should be adapted and validated for your specific laboratory conditions.

Materials:

  • N4-Methyl Sulfadoxine waste solution

  • 30% Hydrogen Peroxide (H₂O₂)

  • Iron(II) sulfate heptahydrate (FeSO₄·7H₂O)

  • Sulfuric acid (H₂SO₄) or Sodium hydroxide (NaOH) for pH adjustment

  • pH meter

  • Stir plate and stir bar

  • Appropriate reaction vessel (e.g., beaker or flask) within a chemical fume hood

Procedure:

  • Preparation: In a chemical fume hood, place the aqueous N4-Methyl Sulfadoxine waste in the reaction vessel with a stir bar.

  • pH Adjustment: Adjust the pH of the solution to approximately 3.0 using sulfuric acid.

  • Initiation of Reaction: While stirring, add the Iron(II) sulfate to the solution.

  • Addition of Oxidant: Slowly add the 30% hydrogen peroxide to the solution. An optimal H₂O₂/Fe²⁺ ratio has been reported to be 10:1 for the degradation of similar sulfonamides.[11][12]

  • Reaction Time: Allow the reaction to proceed with continuous stirring for a predetermined amount of time (e.g., 60 minutes).

  • Neutralization: After the reaction is complete, neutralize the solution to a pH between 6.0 and 8.0 with sodium hydroxide.

  • Disposal of Treated Effluent: The treated solution must still be disposed of as hazardous waste, as it will now contain iron salts and potentially other byproducts.

Quantitative Data Summary for Fenton-like Oxidation

ParameterRecommended Value/RangeRationale
pH 3.0 - 4.0Optimal for the generation of hydroxyl radicals in the Fenton reaction.
H₂O₂/Fe²⁺ Molar Ratio 10:1Shown to be effective for the degradation of related sulfonamides.[11][12]
Reaction Time 60 - 120 minutesTo ensure complete degradation of the parent compound.

Important Considerations:

  • The Fenton reaction is exothermic and can generate gas. The reaction should be performed with caution and appropriate cooling if necessary.

  • The final treated solution must be analyzed to confirm the degradation of N4-Methyl Sulfadoxine before it can be considered for any other disposal route.

  • This procedure is for informational purposes and must be validated under your specific laboratory conditions.

Conclusion: Fostering a Culture of Safety and Responsibility

The proper disposal of N4-Methyl Sulfadoxine is not merely a regulatory requirement; it is a reflection of our commitment to scientific integrity and environmental stewardship. By following the procedures outlined in this guide, researchers can ensure the safe and compliant disposal of this and other chemical reagents, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's Environmental Health and Safety department for specific guidance and to ensure compliance with all local, state, and federal regulations.

References

  • Pharmaceutical Waste Disposal Regulations During a Public Health Emergency. (2026, January 14). Vertex AI Search.
  • New Management Standards for Hazardous Waste Pharmaceuticals. Defense Centers for Public Health.
  • MANAGEMENT STANDARDS FOR HAZARDOUS WASTE PHARMACEUTICALS. (2025, July 11). nahmma.
  • Pharmaceutical Waste Disposal: Key Regulations You Need to Know. (2025, January 3). [Source not available].
  • Safety Data Sheet: Sulfadoxine. Chemos GmbH&Co.KG.
  • N4-Methyl Sulfadoxine | C13H16N4O4S | CID 71750557. PubChem - NIH.
  • relA Inactivation Converts Sulfonamides Into Bactericidal Compounds. PMC.
  • Pharmaceutical Waste Regulations: Policy and Procedure. (2025, May 14). Daniels Health.
  • SAFETY D
  • Inactivation of Sulfonamide Antibiotic Resistant Bacteria and Control of Intracellular Antibiotic Resistance Transmission Risk by Sulfide-Modified Nanoscale Zero-Valent Iron. (2020, June 17). PubMed.
  • SAFETY D
  • Oxidation of Sulfonamide Antimicrobials by Ferrate(VI) [FeVIO42-]. (2006, August 11).
  • SAFETY DATA SHEET. (2025, November 1). MilliporeSigma.
  • Degradation of Sulfonamides in Aqueous Solution by Membrane Anodic Fenton Treatment. (2009, December 22).
  • Degradation of Sulfonamides in Aqueous Solution by Membrane Anodic Fenton Treatment.
  • The NIH Drain Discharge Guide. [Source not available].
  • N4-Methyl Sulfadoxine | CAS No- 1346603-39-1 | NA. Chemicea Pharmaceuticals.
  • N4-Methyl Sulfadoxine | CAS 1346603-39-1. LGC Standards.

Sources

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling N4-Methyl Sulfadoxine

For Researchers, Scientists, and Drug Development Professionals Disclaimer: No specific Safety Data Sheet (SDS) for N4-Methyl Sulfadoxine (CAS No. 1346603-39-1) is publicly available.[1] The following recommendations are...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) for N4-Methyl Sulfadoxine (CAS No. 1346603-39-1) is publicly available.[1] The following recommendations are based on the chemical properties of the sulfonamide class of compounds and general best practices for handling pharmaceutical chemicals.[1][2][3] It is imperative to consult your institution's Environmental Health and Safety (EHS) department for site-specific guidance.

Understanding the Risks Associated with N4-Methyl Sulfadoxine

N4-Methyl Sulfadoxine belongs to the sulfonamide class of antibiotics.[4][5] While specific toxicity data for this compound is limited, sulfonamides as a group are known to present several health hazards.[6]

  • Hypersensitivity and Allergic Reactions: Sulfonamides are known to cause hypersensitivity reactions, which can be severe and, in rare cases, life-threatening.[7][8][9] These can manifest as skin rashes, fever, and, in extreme cases, Stevens-Johnson syndrome.[7][8]

  • Skin and Eye Irritation: Direct contact with sulfonamides can cause skin and eye irritation.[6][10][11]

  • Respiratory Irritation: Inhalation of airborne powder can lead to respiratory tract irritation.[6]

Given these potential hazards, a robust personal protective equipment (PPE) plan is not merely a recommendation but a critical component of safe laboratory practice.

Core Principles of Protection: A Multi-Layered Approach

The selection of PPE should be guided by a thorough risk assessment of the specific procedures being undertaken. The following principles provide a framework for minimizing exposure to N4-Methyl Sulfadoxine.

Engineering Controls: The First Line of Defense

Whenever possible, engineering controls should be the primary method of exposure reduction.

  • Chemical Fume Hood: All handling of N4-Methyl Sulfadoxine powder should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[2]

  • Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.

Personal Protective Equipment (PPE): Your Last Line of Defense

When engineering controls cannot eliminate the risk of exposure, appropriate PPE is mandatory.[12][13] The following table summarizes the recommended PPE for handling N4-Methyl Sulfadoxine.

Body Part Required PPE Specifications and Rationale
Hands Chemical-resistant gloves (double-gloving recommended)Nitrile or neoprene gloves provide good protection against a wide range of chemicals.[12][14] Double-gloving is a best practice when handling potentially hazardous compounds to protect against tears and contamination during doffing.[15]
Eyes Safety goggles or a face shieldSafety goggles provide essential protection against splashes and airborne particles.[14] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[13]
Body Laboratory coat or gownA long-sleeved lab coat provides a barrier against accidental spills.[1][2] For larger quantities or procedures with a high risk of contamination, a disposable gown is recommended.[15]
Respiratory NIOSH-approved respirator (e.g., N95)A respirator is necessary when handling the powder outside of a chemical fume hood or when there is a potential for aerosol generation.[13] A fit test is required to ensure a proper seal.[12]

Step-by-Step Protocols for Donning and Doffing PPE

Proper donning and doffing procedures are critical to prevent cross-contamination.

Donning PPE Workflow

Donning_PPE cluster_prep Preparation cluster_donning Donning Sequence WashHands Wash Hands Thoroughly Gown Don Gown/Lab Coat WashHands->Gown 1. Respirator Don Respirator (if required) Gown->Respirator 2. Goggles Don Safety Goggles/Face Shield Respirator->Goggles 3. Gloves Don Gloves (over cuffs) Goggles->Gloves 4.

Caption: Sequential workflow for donning PPE.

Doffing PPE Workflow

Doffing_PPE cluster_doffing Doffing Sequence cluster_final Final Step Gloves Remove Gloves Gown Remove Gown/Lab Coat Gloves->Gown 1. Goggles Remove Goggles/Face Shield Gown->Goggles 2. Respirator Remove Respirator Goggles->Respirator 3. WashHands Wash Hands Thoroughly Respirator->WashHands 4.

Caption: Sequential workflow for doffing PPE.

Spill Management and Emergency Procedures

In the event of a spill or exposure, immediate and correct action is crucial.

  • Spill Cleanup:

    • Evacuate the immediate area and alert others.

    • Wear appropriate PPE, including a respirator.

    • Absorb the spill with an inert material (e.g., sand or vermiculite).[3]

    • Place the absorbed material into a sealed, labeled hazardous waste container.[3]

    • Decontaminate the area with a suitable solvent, followed by soap and water.[1]

  • In Case of Exposure:

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[15]

    • Eye Contact: Flush the eyes with water for at least 15 minutes, holding the eyelids open.[15]

    • Inhalation: Move to fresh air immediately.

    • Ingestion: Do not induce vomiting. Rinse the mouth with water.

In all cases of exposure, seek immediate medical attention. [15]

Disposal of Contaminated Materials and N4-Methyl Sulfadoxine Waste

Proper disposal of N4-Methyl Sulfadoxine and contaminated materials is essential to protect both human health and the environment.[2][16]

Waste Segregation and Labeling
  • Dedicated Waste Container: All waste contaminated with N4-Methyl Sulfadoxine, including used PPE, weigh boats, and pipette tips, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[1]

  • Labeling Requirements: The container must be labeled as "Hazardous Waste" and include the full chemical name: "N4-Methyl Sulfadoxine".[1][3]

Disposal Procedure
  • Segregate Waste: Do not mix N4-Methyl Sulfadoxine waste with other waste streams.[1]

  • Container Management: Use a chemically compatible container, such as a high-density polyethylene (HDPE) container, that is in good condition with a secure, leak-proof lid.[1]

  • Contact EHS: Arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2][3]

  • Documentation: Maintain accurate records of the waste generated and its disposal.

Never dispose of N4-Methyl Sulfadoxine down the drain or in regular solid waste. [1]

Conclusion: Fostering a Culture of Safety

The safe handling of N4-Methyl Sulfadoxine is predicated on a thorough understanding of its potential hazards and the diligent application of appropriate safety measures. By adhering to the guidelines outlined in this document, researchers, scientists, and drug development professionals can mitigate the risks associated with this compound and foster a laboratory environment where safety is paramount.

References

  • BenchChem. (n.d.). Safeguarding Health and the Environment: Proper Disposal of Sulfaethidole.
  • BenchChem. (n.d.). Proper Disposal of 2-Methylfuran-3-sulfonamide: A Comprehensive Guide for Laboratory Professionals.
  • Great Plains Center for Agricultural Health. (n.d.). EQUIPMENT.
  • National Center for Biotechnology Information. (n.d.). N4-Methyl Sulfadoxine. PubChem.
  • BenchChem. (n.d.). Essential Guide to the Safe Disposal of 5-Aminonaphthalene-1-sulfonamide.
  • Food and Agriculture Organization of the United Nations. (n.g.). Personal safety and protective clothing.
  • Encyclopedia.com. (2018, August 18). Sulfonamides.
  • Brouwers, J., et al. (n.d.). Safe handling of hazardous drugs. PMC.
  • (n.d.). PPE Requirements Hazardous Drug Handling.
  • Felis, E., et al. (2024, February 20). Removal of selected sulfonamides and sulfonamide resistance genes from wastewater in full-scale constructed wetlands. PubMed.
  • Duke Safety. (2025, March 5). Safe Handling of Hazardous Drugs.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • Fisher Scientific. (2025, December 24). SAFETY DATA SHEET.
  • GoodRx. (2026, January 12). Allergy to Sulfa Medications: Drugs to Avoid.
  • Mayo Clinic. (2026, March 1). Sulfadiazine (oral route).
  • Spectrum Chemical. (2015, July 8). SAFETY DATA SHEET.
  • Environmental Protection. (n.d.). Determination of Sulfonamide Antibiotics in Wastewater by Liquid Chromatography–Tandem Mass Spectrometry.
  • Santa Cruz Biotechnology. (n.d.). Sulfadoxine.
  • Simson Pharma Limited. (n.d.). N4-Methyl Sulfadoxine | CAS No- 1346603-39-1.
  • NHS SPS. (2024, October 2). Managing medicines for people with sulfonamide allergy.
  • LGC Standards. (n.d.). SAFETY DATA SHEET.
  • bpac NZ. (n.d.). Appropriate use of sulfonamide antibiotics.
  • LGC Standards. (n.d.). N4-Methyl Sulfadoxine | CAS 1346603-39-1.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.